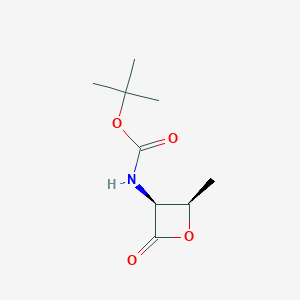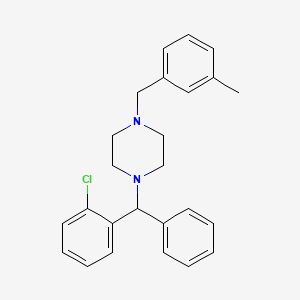
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Descripción general
Descripción
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 5-methoxyacetophenone followed by reduction. The reaction typically uses bromine as the brominating agent and a reducing agent such as sodium borohydride to convert the intermediate bromoacetophenone to the desired ethan-1-ol derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a methoxyphenylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Bromo-5-methoxyphenyl)ethanone.
Reduction: 1-(2-Methoxyphenyl)ethan-1-ol.
Substitution: 1-(2-Amino-5-methoxyphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
- 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol
- 1-(2-Bromo-6-methoxyphenyl)ethan-1-ol
- 1-(2-Bromo-5-chlorophenyl)ethan-1-ol
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring, which can influence their chemical properties and reactivity. The unique combination of bromine and methoxy groups in this compound makes it distinct and valuable for specific applications.
Propiedades
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZQUGAJUHESFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate](/img/structure/B3330448.png)



![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)

![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)

![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)

